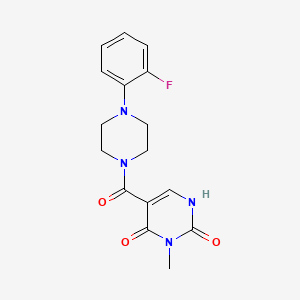

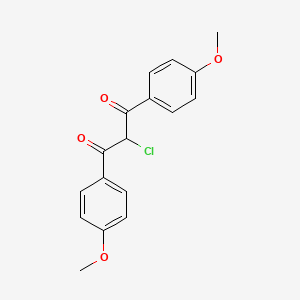

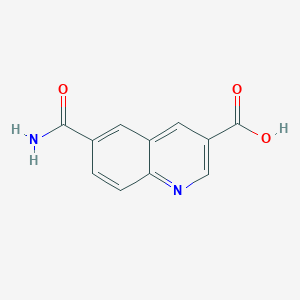

6-Carbamoylquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 6-Carbamoylquinoline-3-carboxylic acid derivatives often involves complex reactions. For instance, a facile synthesis method for carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones was developed, showcasing the potential for creating diverse derivatives of quinoline carboxylic acids under metal-free conditions, which is indicative of the synthetic versatility of quinoline derivatives (Liu et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of 6-Carbamoylquinoline-3-carboxylic acid derivatives can be intricate, as demonstrated by the study of various quinoline derivatives. For example, the crystal structures of complexes formed with quinoline carboxylic acids reveal the importance of hydrogen bonds in their structural integrity (Goher et al., 2003).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, forming complex structures. The novel synthesis approach for 2-aminoquinoline-6-carboxylic acid benzyl ester from 6-quinolinecarboxylic acid, featuring a mild conversion process, highlights the reactive adaptability of these compounds (Couturier & Le, 2006).

Physical Properties Analysis

The physical properties of 6-Carbamoylquinoline-3-carboxylic acid derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. These properties are often determined through experimental analysis and contribute to the understanding of the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and degradation patterns of 6-Carbamoylquinoline-3-carboxylic acid derivatives, are essential for their application in chemical synthesis and pharmaceuticals. Studies on quinoline derivatives often explore these aspects to enhance their application potential (Hong, Kim, & Young Kwan Kim, 1997).

科学的研究の応用

Antibacterial Applications

6-Carbamoylquinoline-3-carboxylic acid derivatives exhibit significant antibacterial activities. For instance, 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have been studied for their structure-activity relationships in antibacterial properties. Certain derivatives, like 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, show notable activity against both Gram-positive and Gram-negative bacteria, surpassing the efficacy of oxolinic acid against these strains (Koga et al., 1980).

Anti-Tumor Potential

Compounds containing the 6-Carbamoylquinoline-3-carboxylic acid moiety have been explored for their anti-tumor activity. A novel isoquinoline compound, integrating two isoquinoline-3-carboxylic acids and a benzoic acid, exhibited promising results. This compound was found to be well tolerated, effective, and demonstrated low systemic toxicity at effective doses in in vivo evaluations, indicating its potential as an anti-tumor lead (Gao et al., 2015).

Role in Angiotensin Converting Enzyme Inhibitors

Derivatives of 6-Carbamoylquinoline-3-carboxylic acid have been synthesized and evaluated for their effectiveness as angiotensin converting enzyme (ACE) inhibitors. Some derivatives demonstrated potent in vitro ACE inhibitory activities, and certain monoesters showed significant reductions in systolic blood pressure in spontaneously hypertensive rats at oral doses (Hayashi et al., 1985).

Opioid Peptide Mimicry

Research has explored the role of 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (a derivative of 6-Carbamoylquinoline-3-carboxylic acid) as a mimic of tyrosine conformation in opioid ligand-receptor complexes. This compound exhibited significant receptor binding to mu and delta opioid receptors, suggesting its utility in opioid research (Sperlinga et al., 2005).

特性

IUPAC Name |

6-carbamoylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c12-10(14)6-1-2-9-7(3-6)4-8(5-13-9)11(15)16/h1-5H,(H2,12,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZDNVPHNCYLNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Carbamoylquinoline-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

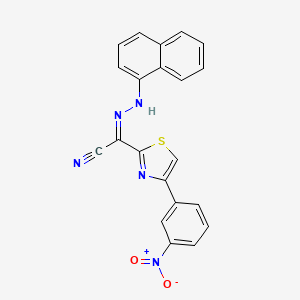

![2-(2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide](/img/structure/B2489272.png)

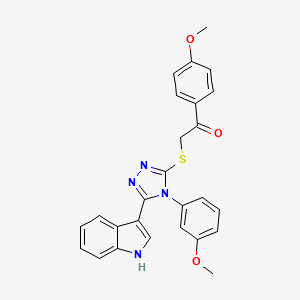

![(E)-4-(Dimethylamino)-N-methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-enamide](/img/structure/B2489273.png)

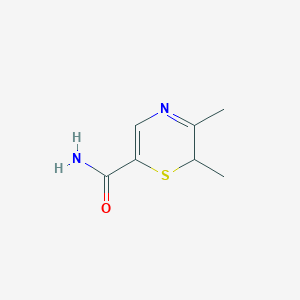

![4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2489275.png)

![1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea](/img/structure/B2489280.png)